molecular formula C4H4F6 B1607238 1,1,1,4,4,4-Hexafluorobutane CAS No. 407-59-0

1,1,1,4,4,4-Hexafluorobutane

Cat. No. B1607238
CAS RN: 407-59-0
M. Wt: 166.06 g/mol
InChI Key: CXIGIYYQHHRBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,4,4,4-Hexafluorobutane, also known as HFB or HFB-134a, is a colorless and odorless gas that belongs to the family of hydrofluorocarbons (HFCs). It is widely used in various industries due to its excellent properties, such as non-flammability, low toxicity, and high stability. In

Scientific Research Applications

Thermal Decomposition Studies

  • Scientific Field: Chemistry
  • Application Summary: 1,1,1,4,4,4-Hexafluorobutane, also known as HFO-1336mzz (Z), has been studied for its thermal decomposition properties . This is important for understanding its stability under various conditions.
  • Methods & Procedures: A series of thermal decomposition experiments were conducted over a temperature range of 873–1073 K to evaluate the thermal stability of HFO-1336mzz (Z) and the production of hydrogen fluoride (HF) .
  • Results & Outcomes: The experimental results showed that HF concentration gradually increased with the elevation of thermal decomposition temperature .

Refrigerant for Spray Cooling Systems

  • Scientific Field: Physics
  • Application Summary: 1,1,1,4,4,4-Hexafluorobutane has emerged as a promising low-global-warming-potential (GWP) refrigerant, ideal for spray cooling systems in the thermal management of electronic components .
  • Methods & Procedures: A theoretical model for single R1336mzz (Z) droplet evaporation considering the effect of natural convection in a high pressure and temperature environment was proposed .
  • Results & Outcomes: The results reveal that the effect of increasing the ambient pressure on the droplet lifetime of R1336mzz (Z) undergoes a transition from deceleration to acceleration .

Working Fluid for Organic Rankine Power Cycles

  • Scientific Field: Thermodynamics
  • Application Summary: 1,1,1,4,4,4-Hexafluorobutane is used as a working fluid for organic Rankine power cycles . This is a construct used to evaluate the performance of steam turbine systems.
  • Methods & Procedures: The specific methods and procedures for this application are not detailed in the source .
  • Results & Outcomes: The specific results and outcomes for this application are not detailed in the source .

Refrigerant for Use in Chillers

  • Scientific Field: Thermodynamics
  • Application Summary: 1,1,1,4,4,4-Hexafluorobutane is used as a refrigerant in chillers . Chillers are machines that remove heat from a liquid via a vapor-compression or absorption refrigeration cycle.
  • Methods & Procedures: The specific methods and procedures for this application are not detailed in the source .
  • Results & Outcomes: The specific results and outcomes for this application are not detailed in the source .

Foam-Blowing Agent

  • Scientific Field: Material Science
  • Application Summary: 1,1,1,4,4,4-Hexafluorobutane is used as a foam-blowing agent . This is particularly useful for the production of polyurethane foams .
  • Methods & Procedures: Azeotropic compositions made up of from about 64 to about 80% by weight of 1,1,1,4,4,4-hexafluorobutane and from about 20 to about 36% by weight of 2-methyl butane have been found to be particularly useful as blowing agents .
  • Results & Outcomes: The specific results and outcomes for this application are not detailed in the source .

Cleaning Solvent

  • Scientific Field: Industrial Cleaning
  • Application Summary: 1,1,1,4,4,4-Hexafluorobutane is used as a cleaning solvent . This is particularly useful in industrial cleaning processes.
  • Methods & Procedures: The specific methods and procedures for this application are not detailed in the source .
  • Results & Outcomes: The specific results and outcomes for this application are not detailed in the source .

Propellant for Aerosol Products

  • Scientific Field: Industrial Manufacturing
  • Application Summary: 1,1,1,4,4,4-Hexafluorobutane is used as a propellant in aerosol products . This includes products such as spray paints, deodorants, and hair sprays.
  • Methods & Procedures: The specific methods and procedures for this application are not detailed in the source .
  • Results & Outcomes: The specific results and outcomes for this application are not detailed in the source .

Fire Extinguishing Agent

  • Scientific Field: Fire Safety
  • Application Summary: 1,1,1,4,4,4-Hexafluorobutane is used as a fire extinguishing agent . It is particularly effective in suppressing class B and C fires.
  • Methods & Procedures: The specific methods and procedures for this application are not detailed in the source .
  • Results & Outcomes: The specific results and outcomes for this application are not detailed in the source .

Dielectric Gas for High Voltage Equipment

  • Scientific Field: Electrical Engineering
  • Application Summary: 1,1,1,4,4,4-Hexafluorobutane is used as a dielectric gas in high voltage equipment . This includes applications such as circuit breakers and switchgear.
  • Methods & Procedures: The specific methods and procedures for this application are not detailed in the source .
  • Results & Outcomes: The specific results and outcomes for this application are not detailed in the source .

properties

IUPAC Name

1,1,1,4,4,4-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6/c5-3(6,7)1-2-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIGIYYQHHRBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074942
Record name 1,1,1,4,4,4-Hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,4,4,4-Hexafluorobutane

CAS RN

407-59-0
Record name 1,1,1,4,4,4-Hexafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1,1,1,4,4,4-hexafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,4,4,4-Hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

40 g (0.2 mol) of 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene were hydrogenated in 300 ml of ethanol in the presence of 12 g of potassium hydroxide and 24 g of Raney nickel in the pressure range of from 20 to 40 bar and at a temperature from 20 to 100° C. The solid components were filtered off, the solvent was extracted with water, and the organic phase was separated and purified by distillation to give 15.5 g (47% of theory) of 1,1,1,4,4,4-hexafluorobutane. The boiling point was 25 to 27° C. at 1013 mbar.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
24 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a stainless steel autoclave, 40 g of 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene in 300 ml of ethanol were hydrogenated with hydrogen in the presence of 12 g of potassium hydroxide and 25 g of Raney nickel for 3 hours at 20° C. and another 1 hour at 100° C. at a pressure of from 30 to 40 bar. The solid components were then removed from the reaction mixture by filtration and the remaining liquid was distilled to give 16 g of 1,1,1,4,4,4-hexafluorobutane having a boiling point of 25-30° C. at 1013 mbar. The mass spectrum showed a molecular ion at m/e 166.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

In a 20 1 stainless steel autoclave, which had previously been conditioned using 10% strength nitric acid and was equipped with closed circuit heating and an anchor stirrer, 10.0 kg of 1,1,1,4,4,4-hexafluorobutene were heated from 0 to 30 C. over a period of 10 minutes in the presence of 250 g of catalyst (5% by weight of metallic palladium on activated carbon) at a pressure of 20 bar of hydrogen. After reaching this temperature, the hydrogen consumption was compensated for by repeated pressurization with fresh hydrogen at pressures between 20 and 30 bar. After about 2.5 hours the conversion was 87%. 1,1,1,4,4,4-Hexafluorobutane had been formed in a yield of greater than 99% of theory.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
250 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,4,4,4-Hexafluorobutane
Reactant of Route 2
1,1,1,4,4,4-Hexafluorobutane
Reactant of Route 3
Reactant of Route 3
1,1,1,4,4,4-Hexafluorobutane
Reactant of Route 4
1,1,1,4,4,4-Hexafluorobutane
Reactant of Route 5
1,1,1,4,4,4-Hexafluorobutane
Reactant of Route 6
Reactant of Route 6
1,1,1,4,4,4-Hexafluorobutane

Citations

For This Compound
91
Citations
MT Baker, JA Ruzicka, JH Tinker - Journal of fluorine chemistry, 1999 - Elsevier
Bromine trifluroide (BrF 3 ) reacts with succinonitrile (NCCH 2 CH 2 CN) to form 1,1,1,4,4,4-hexafluorobutane as the major product. A minor amount of bromo-1,1,1,4,4,4-…
Number of citations: 11 www.sciencedirect.com
WM Lamberts - Journal of cellular plastics, 1992 - journals.sagepub.com
INTRODUCTION ased on the theory of Molina and Rowland [1] during the 1980’s, B scientific and public discussion about man-made ozone depletion and the antarctic ozone hole as a …
Number of citations: 9 journals.sagepub.com
HG Mack, H Oberhammer, D Bielefeldt - Journal of molecular structure, 1992 - Elsevier
In general, l, &disubstituted ethanes XH $-CH, X can adopt two different rotational conformations with the substituents X in trans or gauche positions. The relative stabilities of these two …
Number of citations: 2 www.sciencedirect.com
C Zhang, X Jia, H Quan - Journal of Fluorine Chemistry, 2016 - Elsevier
A novel synthetic route of Z-1,1,1,4,4,4-hexafluoro-2-butene (Z-HFO-1336mzz)was developed. It contains three-step reactions as follows: (1) The vapor-phase catalytic fluorination from …
Number of citations: 8 www.sciencedirect.com
RJ Abraham, P Loftus - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
The combined techniques of heteronuclear noise decoupling and carbon-13 satellite analysis were used to provide initial parameters for a complete analysis of the ten-spin system of …
Number of citations: 2 pubs.rsc.org
RJ Abraham, P Loftus - Journal of the Chemical Society, Chemical …, 1973 - pubs.rsc.org
The use of heteronuclear noise decoupling combined with the observation of the 13C and 13C-satellite spectra enable the chemical shifts and coupling constants of all the magnetic …
Number of citations: 0 pubs.rsc.org
ER Bissell - Journal of Chemical and Engineering Data, 1965 - ACS Publications
The coupling of haloalkyl iodides by irradiation with ultraviolet light in the presence of mercury has been extended to fluorocarbons containing the carbon, hydrogen, chlorine, and …
Number of citations: 2 pubs.acs.org
NK Singh, NT Kemp, N Paris, V Balan - Journal of Vacuum Science & …, 2004 - pubs.aip.org
We report on the reactions of 2-iodo-1,1,1-trifluoroethane ( CF 3 CH 2 I ) on gallium-rich GaAs(100)-(4×1), studied using the techniques of temperature programmed desorption and x-…
Number of citations: 4 pubs.aip.org
RJ ABRAHAM, P LOFTUS - 1975 - pascal-francis.inist.fr
ROTATIONAL ISOMERISM. XIX. NUCLEAR MAGNETIC RESONANCE SPECTRAL ANALYSIS AND CONFORMATION OF 1,1,1,4,4,4-HEXAFLUOROBUTANE. CNRS Inist Pascal-Francis …
Number of citations: 0 pascal-francis.inist.fr
WM Lamberts - Journal of Cellular Plastics, 1991 - journals.sagepub.com
Number of citations: 0 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.